molecular formula C9H20N2 B1352708 4-Piperidin-1-yl-butylamine CAS No. 74247-30-6

4-Piperidin-1-yl-butylamine

Cat. No.: B1352708
CAS No.: 74247-30-6
M. Wt: 156.27 g/mol
InChI Key: ACOXURKIHJSMAC-UHFFFAOYSA-N
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Description

4-Piperidin-1-yl-butylamine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Piperidin-1-yl-butylamine is involved in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as protein kinases and phosphatases . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of the target proteins.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to influence the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism . By affecting this pathway, this compound can impact various cellular functions, including growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, this compound has been identified as an ATP-competitive inhibitor of protein kinase B (PKB or Akt), a key regulator of cell survival and growth . By inhibiting PKB, this compound can disrupt downstream signaling events, leading to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or reactive chemicals can lead to the breakdown of this compound, potentially altering its biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and apoptosis. The threshold for these adverse effects depends on the specific animal model and experimental conditions, highlighting the importance of careful dosage optimization in research studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The metabolic flux and levels of metabolites produced from this compound can influence its overall biochemical effects and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its accumulation in specific cellular compartments . The localization of this compound within cells can affect its activity and interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the cellular context and experimental conditions . The activity and function of this compound can be modulated by its subcellular distribution, impacting its overall biochemical effects.

Properties

IUPAC Name

4-piperidin-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c10-6-2-5-9-11-7-3-1-4-8-11/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOXURKIHJSMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424390
Record name 4-Piperidin-1-yl-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74247-30-6
Record name 4-Piperidin-1-yl-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.